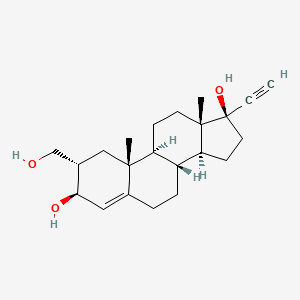
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.488 g/mol . It is a derivative of ethisterone, a progestogen hormone, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone typically involves the hydroxylation of ethisterone. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 2alpha positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tosyl chloride. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies related to steroid metabolism and hormone regulation.
Medicine: As a potential therapeutic agent in hormone replacement therapy and contraceptive research.
Mechanism of Action
The mechanism of action of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone involves its interaction with specific molecular targets, such as steroid hormone receptors. It exerts its effects by binding to these receptors and modulating their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of reproductive and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone include:
Ethisterone: The parent compound, used as a progestogen hormone.
Danazol: A derivative with similar steroidal structure and used in the treatment of endometriosis.
Norethisterone: Another progestogen with similar applications in hormone therapy.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the study of steroid hormone mechanisms and the development of new therapeutic agents .
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2S,3R,8R,9S,10R,13S,14S,17R)-17-ethynyl-2-(hydroxymethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H32O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-19,23-25H,5-10,12-13H2,2-3H3/t14-,16+,17-,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
HKRVZAYGLAPNSH-IQUWVXILSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H]([C@@H](C[C@]34C)CO)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(C(CC34C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


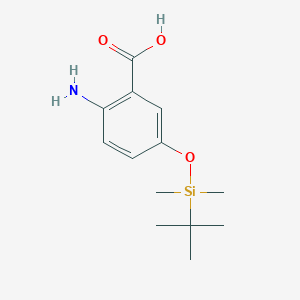
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
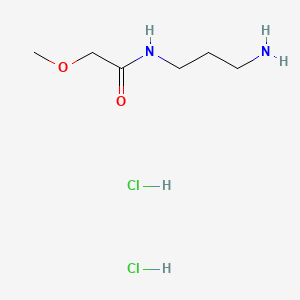
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

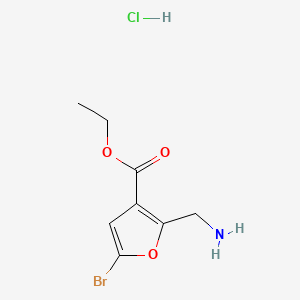
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)

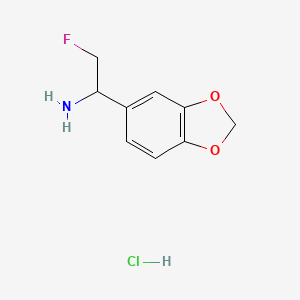
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
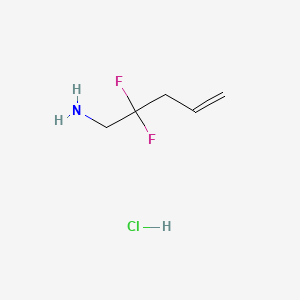
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

